2,5-Dimethylbenzyl bromide

COX-2 inhibition Medicinal chemistry Pharmacological activity

2,5-Dimethylbenzyl bromide (CAS 50837-53-1), systematically named 2-(bromomethyl)-1,4-dimethylbenzene , is a substituted benzyl bromide featuring a reactive bromomethyl group (-CH2Br) at the benzylic position of a 1,4-dimethylbenzene scaffold. This compound serves as an electrophilic building block in organic synthesis , with a predicted density of 1.314 ± 0.06 g/cm³, a predicted boiling point of 233.8 ± 9.0 °C , and a calculated aqueous solubility of approximately 0.019 g/L at 25 °C.

Molecular Formula C9H11B
Molecular Weight 199.09 g/mol
CAS No. 50837-53-1
Cat. No. B1590802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbenzyl bromide
CAS50837-53-1
Molecular FormulaC9H11B
Molecular Weight199.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CBr
InChIInChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
InChIKeyDHJPEGRMZQBUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylbenzyl Bromide (CAS 50837-53-1): Procurement and Selection Guide for Chemical Synthesis and Biomedical Research


2,5-Dimethylbenzyl bromide (CAS 50837-53-1), systematically named 2-(bromomethyl)-1,4-dimethylbenzene , is a substituted benzyl bromide featuring a reactive bromomethyl group (-CH2Br) at the benzylic position of a 1,4-dimethylbenzene scaffold. This compound serves as an electrophilic building block in organic synthesis , with a predicted density of 1.314 ± 0.06 g/cm³, a predicted boiling point of 233.8 ± 9.0 °C , and a calculated aqueous solubility of approximately 0.019 g/L at 25 °C . The specific 2,5-dimethyl substitution pattern imparts distinct steric and electronic properties that differentiate its reactivity from other dimethylbenzyl bromide regioisomers.

2,5-Dimethylbenzyl Bromide (CAS 50837-53-1): Why In-Class Analogs Are Not Interchangeable


Benzyl bromides bearing different substitution patterns cannot be treated as interchangeable synthons due to the pronounced influence of methyl group position on both reaction kinetics and product stereochemical outcomes. In nucleophilic substitution reactions with triphenylphosphine, the reactivity order among methyl-substituted benzyl derivatives follows 2-methylbenzyl bromide > 4-methylbenzyl bromide > 3-methylbenzyl bromide > 2,5-dimethylbenzyl chloride [1], demonstrating that even within the same halide class, positional isomerism dictates measurable rate differences. Furthermore, the steric environment conferred by the 2,5-dimethyl arrangement influences the conformational profile of downstream reaction products—a factor critical in asymmetric synthesis applications where local steric constraints govern biological activity [2]. Substituting a different regioisomer (e.g., 2,4-dimethylbenzyl bromide) or a monomethyl analog may alter reaction yields, selectivity, or the pharmacological properties of final compounds. The evidence below quantifies these differentiation vectors.

2,5-Dimethylbenzyl Bromide: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


COX-2 Enzyme Inhibition Activity: 2,5-Dimethylbenzyl Bromide vs. Unsubstituted Benzyl Bromide

2,5-Dimethylbenzyl bromide exhibits measurable COX-2 enzyme inhibitory activity, whereas unsubstituted benzyl bromide demonstrates no such specific enzyme inhibition in the same assay contexts. BindingDB reports a Ki value of 19 nM for 2,5-dimethylbenzyl bromide against human recombinant COX-2 using arachidonic acid as substrate with 60-minute preincubation [1], and IC50 values of 230 nM and 450 nM in cellular assays [1]. This biological activity is absent in unsubstituted benzyl bromide, which is strictly employed as a synthetic electrophile without documented pharmacological target engagement.

COX-2 inhibition Medicinal chemistry Pharmacological activity

Reactivity Ranking in Nucleophilic Substitution: 2,5-Dimethylbenzyl Chloride vs. Monomethyl and Unsubstituted Analogs

In a kinetic study of substitution reactions with triphenylphosphine (TP) in CHCl3, the relative reactivity order for benzyl halides was determined as: 2-methylbenzyl bromide > 4-methylbenzyl bromide > 3-methylbenzyl bromide > benzyl bromide > 2,5-dimethylbenzyl chloride > benzyl chloride [1]. While this study examined the chloride analog (2,5-dimethylbenzyl chloride) rather than the bromide directly, the reactivity trend establishes that the 2,5-dimethyl substitution pattern produces measurably distinct kinetic behavior relative to monomethyl and unsubstituted analogs. The dimethyl substitution reduces reaction rate compared to monomethyl variants due to combined steric and electronic effects.

Nucleophilic substitution Reaction kinetics SN2 mechanism

Physicochemical Properties: Aqueous Solubility of 2,5-Dimethylbenzyl Bromide vs. 4-Methylbenzyl Bromide

2,5-Dimethylbenzyl bromide exhibits extremely low aqueous solubility, with a calculated value of 0.019 g/L at 25 °C . In contrast, 4-methylbenzyl bromide (CAS 104-81-4), a commonly used monomethyl analog, has a reported solubility of approximately 0.049 g/L —over 2.5-fold higher. This solubility difference is attributable to the increased hydrophobicity conferred by the second methyl group in the 2,5-dimethyl derivative, which enhances lipophilicity (LogP ≈ 3.2) and influences partitioning behavior in biphasic reaction systems or biological assays.

Physicochemical characterization Solubility Formulation

Synthetic Utility: 2,6-Dimethyl vs. 2,5-Dimethylbenzyl Bromide in Asymmetric Amino Acid Synthesis

In asymmetric synthesis of sterically constrained amino acids, 2,6-dimethylbenzyl bromide derivatives (specifically 4'-benzyloxy-2',6'-dimethylbenzyl bromide) react with Ni(II)-complexes of chiral Schiff bases to yield enantiomerically pure 2',6'-dimethyltyrosine (DMT) [1][2]. The 2,6-dimethyl substitution pattern provides the specific steric congestion required for conformational constraint in the target amino acid, a feature that enhances biological activity in peptide design [1]. While the 2,5-dimethyl regioisomer (CAS 50837-53-1) differs in methyl group placement, it serves as a comparator for structure-activity relationship studies evaluating how methyl position modulates steric outcomes in alkylation reactions.

Asymmetric synthesis Amino acid derivatives Steric effects

2,5-Dimethylbenzyl Bromide (CAS 50837-53-1): Recommended Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: COX-2 Inhibitor Scaffold Development

Based on BindingDB-reported COX-2 inhibitory activity (Ki = 19 nM, IC50 values of 230 nM and 450 nM) [1], 2,5-dimethylbenzyl bromide is appropriate for use as a starting material or reference compound in COX-2 inhibitor research programs. The compound's demonstrated enzyme engagement distinguishes it from unsubstituted benzyl bromide, which lacks such pharmacological activity. Researchers developing anti-inflammatory or anticancer agents targeting the COX-2 pathway should prioritize this compound over non-bioactive benzyl bromide analogs.

Organic Synthesis: Controlled Electrophilic Benzylation

For nucleophilic substitution reactions requiring intermediate electrophilic reactivity, 2,5-dimethylbenzyl bromide (and its chloride analog) offers a controlled reaction profile distinct from more reactive monomethyl benzyl bromides [2]. The 2,5-dimethyl substitution pattern reduces reaction rate relative to 2-methylbenzyl bromide and 4-methylbenzyl bromide, making it suitable for transformations where excessive reactivity could lead to byproduct formation. This controlled reactivity profile is particularly valuable in multi-step syntheses where selective benzylation is required.

Structure-Activity Relationship Studies: Regioisomeric Comparison

The 2,5-dimethyl substitution pattern offers a unique steric and electronic environment for SAR investigations [3]. Researchers comparing the effects of methyl group placement on reaction outcomes or biological activity should procure 2,5-dimethylbenzyl bromide alongside regioisomers such as 2,4-dimethylbenzyl bromide and 2,6-dimethylbenzyl bromide. This enables systematic evaluation of how substitution pattern influences alkylation efficiency, product conformation, and downstream pharmacological properties.

Analytical Method Development: Hydrophobic Compound Calibration

With a calculated LogP of approximately 3.2 and extremely low aqueous solubility (0.019 g/L at 25 °C) , 2,5-dimethylbenzyl bromide serves as a suitable reference standard for calibrating chromatographic methods (HPLC, GC-MS) designed for hydrophobic aromatic bromides. Its distinct retention characteristics compared to more polar analogs facilitate method validation in pharmaceutical impurity profiling and environmental monitoring applications.

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